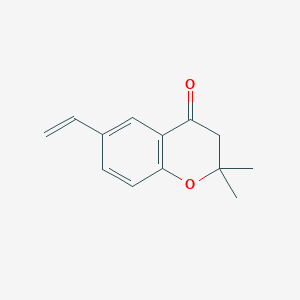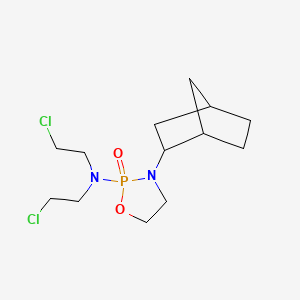
2-(Bis(2-chloroethyl)amino)-3-(2-norbornanyl)-1,3,2-oxazaphospholidine 2-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bis(2-chloroethyl)amino)-3-(2-norbornanyl)-1,3,2-oxazaphospholidine 2-oxide is a complex organic compound that belongs to the class of oxazaphospholidines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, which includes both chloroethyl and norbornanyl groups, makes it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis(2-chloroethyl)amino)-3-(2-norbornanyl)-1,3,2-oxazaphospholidine 2-oxide typically involves multiple steps, including the formation of the oxazaphospholidine ring and the introduction of the chloroethyl and norbornanyl groups. Common reagents used in the synthesis may include phosphorus trichloride, chloroethylamine, and norbornene derivatives. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.
化学反応の分析
Types of Reactions
2-(Bis(2-chloroethyl)amino)-3-(2-norbornanyl)-1,3,2-oxazaphospholidine 2-oxide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The chloroethyl groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce a wide range of derivatives with varying functional groups.
科学的研究の応用
2-(Bis(2-chloroethyl)amino)-3-(2-norbornanyl)-1,3,2-oxazaphospholidine 2-oxide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Bis(2-chloroethyl)amino)-3-(2-norbornanyl)-1,3,2-oxazaphospholidine 2-oxide involves its interaction with specific molecular targets and pathways. The chloroethyl groups may form covalent bonds with nucleophilic sites on proteins and DNA, leading to various biological effects. The norbornanyl group may influence the compound’s stability and reactivity.
類似化合物との比較
Similar Compounds
2-(Bis(2-chloroethyl)amino)-1,3,2-oxazaphospholidine 2-oxide: Lacks the norbornanyl group but shares similar chemical properties.
2-(Bis(2-chloroethyl)amino)-3-(2-cyclohexyl)-1,3,2-oxazaphospholidine 2-oxide: Contains a cyclohexyl group instead of the norbornanyl group.
Uniqueness
The presence of the norbornanyl group in 2-(Bis(2-chloroethyl)amino)-3-(2-norbornanyl)-1,3,2-oxazaphospholidine 2-oxide makes it unique compared to other similar compounds. This structural feature may enhance its stability, reactivity, and potential biological activity.
特性
CAS番号 |
78219-89-3 |
|---|---|
分子式 |
C13H23Cl2N2O2P |
分子量 |
341.2 g/mol |
IUPAC名 |
3-(2-bicyclo[2.2.1]heptanyl)-N,N-bis(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphospholidin-2-amine |
InChI |
InChI=1S/C13H23Cl2N2O2P/c14-3-5-16(6-4-15)20(18)17(7-8-19-20)13-10-11-1-2-12(13)9-11/h11-13H,1-10H2 |
InChIキー |
SUYNGUXHMZZVCF-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC1CC2N3CCOP3(=O)N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



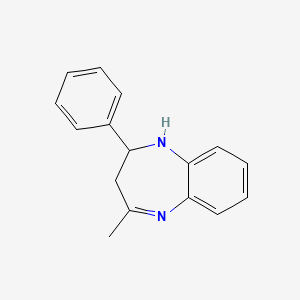

![6-Phenyl-8,9-dihydro-7H-cyclopenta[h]quinolin-5-amine](/img/structure/B14449741.png)

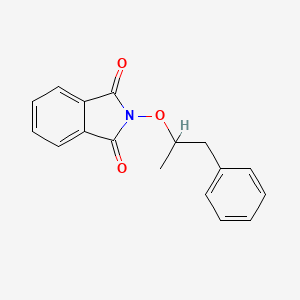
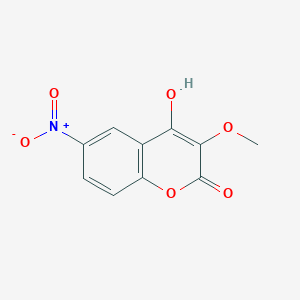
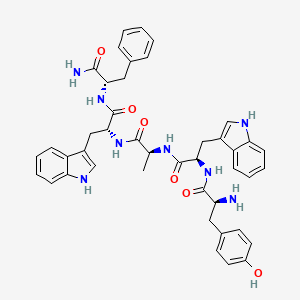
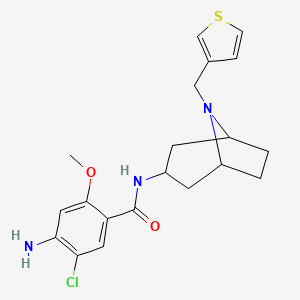
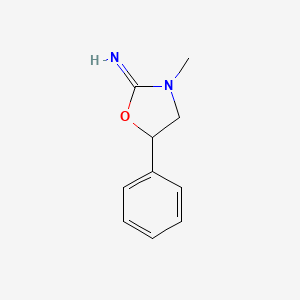
![Bicyclo[4.2.1]nonane-1-carbonyl chloride](/img/structure/B14449791.png)
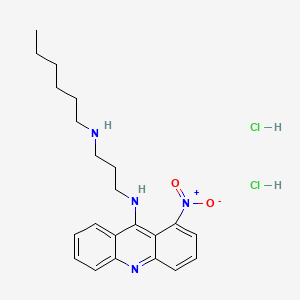
![N-{2-[(2,4-Dinitrophenyl)sulfanyl]-4-methoxy-6-nitrophenyl}formamide](/img/structure/B14449812.png)
